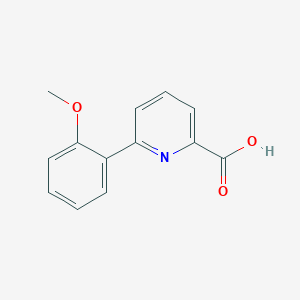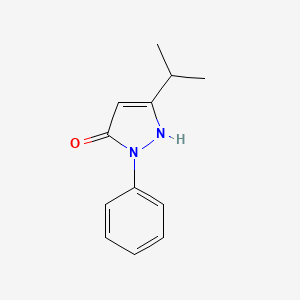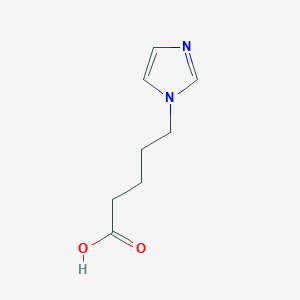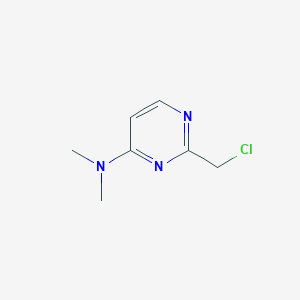
3,5-Difluoro-4-methoxybenzaldehyde
Overview
Description
3,5-Difluoro-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 and is typically stored at ambient temperature . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H6F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 . The InChI key is KBSLGHDKSCGXKQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a boiling point of 38-41°C and a predicted density of 1.289 g/cm3 . It is a solid substance and is typically stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Anticancer Activity
3,5-Difluoro-4-methoxybenzaldehyde has been investigated in the context of cancer research. A study focused on the synthesis of fluorinated benzaldehydes, including this compound, for their use in creating fluoro-substituted stilbenes. These compounds were analogs of the anticancer combretastatins, and the research revealed that the most active fluoro analogue retained potent cell growth inhibitory properties similar to combretastatin A-4 (Lawrence et al., 2003).
Spectroscopic and Quantum Chemical Investigations
Another study focused on the spectroscopic (vibrational, NMR, and UV-vis) and quantum chemical aspects of 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, which is structurally related to this compound. This investigation utilized density functional theory (D(DFT) to explore the optimized geometry, vibrational frequencies, NMR chemical shifts, and other spectroscopic characteristics of the compound (Abbas, Gökce, & Bahçelī, 2016).
Synthesis and Chemical Analysis
Research has also been conducted on the facile synthesis of 3-fluoro-4-methoxybenzaldehyde, which shares a close structural relationship with this compound. The study proposed a simplified synthetic method, which avoided the use of concentrated hydrochloric and sulfuric acid, thereby reducing the environmental impact and cost of production (Wang Bao-jie, 2006).
Intramolecular Charge Transfer Effects
Further research examined the intramolecular charge transfer effects on 4-hydroxy-3-methoxybenzaldehyde, another structurally similar compound. The study included analysis of absorption and fluorescence spectral characteristics in different solvents, providing insights into the molecular behavior of these types of compounds (Rajendiran & Balasubramanian, 2008).
Synthesis and Ab Initio/DFT Studies
The molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)benzo[d]thiazole, derived from 4-methoxybenzaldehyde, were investigated using ab initio and DFT methods. This research provides insight into the molecular properties of compounds related to this compound (Arslan & Algül, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Difluoro-4-methoxybenzaldehyde is primarily used as a raw material for the synthesis of combretastatin A4 . Combretastatin A4 is a potent inhibitor of microtubule assembly and has shown significant anticancer activity against various human cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting the formation and release of proteins from ribosomes, which are required for cell division . It also inhibits cell growth through formylation , a process that converts inactive proteins into active ones . Furthermore, it prevents methylation of side chains on certain amino acids (lysine and arginine) that are important for protein synthesis .
Biochemical Pathways
The affected biochemical pathways primarily involve protein synthesis and cell division. By inhibiting the formation and release of proteins from ribosomes, the compound disrupts the normal cell cycle, leading to the inhibition of cancer cell growth . The process of formylation further enhances this effect by converting inactive proteins into active ones .
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell growth . By disrupting protein synthesis and cell division, it can effectively halt the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
3,5-Difluoro-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of combretastatin A4. It has shown anticancer activity against human cancer cells in vitro and in vivo . The compound inhibits the growth of cancer cells by preventing the formation and release of proteins from ribosomes, which are essential for cell division . Additionally, this compound inhibits cell growth through formylation, converting inactive proteins into active ones . It also prevents the methylation of side chains on certain amino acids, such as lysine and arginine, which are crucial for protein synthesis .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of cancer cells through the inhibition of protein synthesis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by preventing the formation and release of proteins from ribosomes . The inhibition of protein synthesis disrupts cellular processes, leading to the suppression of cancer cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ribosomes, where it inhibits the formation and release of proteins necessary for cell division . This compound also exerts its effects through formylation, converting inactive proteins into active ones . Additionally, this compound prevents the methylation of side chains on lysine and arginine, which are important for protein synthesis . These interactions at the molecular level contribute to the compound’s anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell growth without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall efficacy and toxicity . Understanding these metabolic pathways is essential for optimizing the use of this compound in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function . The transport and distribution of this compound are critical factors in determining its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy in inhibiting cancer cell growth .
Properties
IUPAC Name |
3,5-difluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSLGHDKSCGXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560444 | |
| Record name | 3,5-Difluoro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654-11-5 | |
| Record name | 3,5-Difluoro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 654-11-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)






![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)
acetic acid](/img/structure/B1316894.png)



![(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1316910.png)
